molecular formula C6H3Cl2N3 B1591004 4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine CAS No. 97337-32-1

4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine

Cat. No. B1591004
CAS RN: 97337-32-1
M. Wt: 188.01 g/mol
InChI Key: CGTRULURZFVPIX-UHFFFAOYSA-N
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Description

4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine is an important pharmaceutical intermediate . It is widely used in the synthesis of many pharmaceutical intermediates, including CP690550, CGP76030 , and others. It is also a biochemical reagent that can be used as a biological material or organic compound for life science-related research .


Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine from dimethyl malonate with 31% overall yield is described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-D]pyrimidine building block . The preparation process of pyrimidine includes the first α-alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam .


Molecular Structure Analysis

4-Chloro-7H-pyrrolo[2,3-D]pyrimidine has a molecular formula of C6H4ClN3 and a molecular weight of 153.57 g/mol . This compound appears as a white crystalline solid .


Chemical Reactions Analysis

Chemically, 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .


Physical And Chemical Properties Analysis

4-Chloro-7H-pyrrolo[2,3-D]pyrimidine is a versatile chemical compound with diverse properties . It has a molecular formula of C6H4ClN3 and a molecular weight of 153.57 g/mol . This compound appears as a white crystalline solid . Its melting point range is approximately 214-217 °C .

Scientific Research Applications

Synthesis and Chemical Properties

Cation Tautomerism and Molecular Recognition : Pyrimidines, including derivatives of 4,6-dichloro-7H-pyrrolo[2,3-D]pyrimidine, are significant for their role in biology and medicine, with applications stemming from their molecular recognition processes involving hydrogen bonding. The crystallization of certain pyrimidine derivatives has revealed different tautomeric forms, highlighting the compound's structural versatility and implications for targeted drug action (Rajam et al., 2017).

Synthesis of Novel Derivatives for Biological Screening : Derivatives of this compound have been synthesized for potential antibacterial applications. This showcases the compound's utility as a precursor for creating novel molecules with intended biological activities (Dave & Shah, 2002).

Large-Scale Synthesis : The practical synthesis of this compound derivatives highlights the compound's role in pharmaceutical development. It demonstrates an ecological and economical approach to synthesizing pharmaceutically active compounds, emphasizing its significance in drug discovery (Fischer & Misun, 2001).

Biological Activities and Applications

Antitumor and Antiviral Nucleosides : Pyrrolo[2,3‐d]pyrimidine nucleosides, analogues of biogenic purine nucleosides, exhibit diverse biological activities. Modifications to these compounds have led to derivatives with increased cytotoxic effects and potential as antitumor and antiviral agents, demonstrating the critical role of this compound in therapeutic development (Perlíková & Hocek, 2017).

Optical Properties and Charge Transfer Materials : The study of thiopyrimidine derivatives, including those based on this compound, has highlighted their potential in nonlinear optics (NLO) and pharmaceutical fields. These compounds exhibit promising applications due to their optical and electronic properties, underscoring the versatility of the pyrrolo[2,3-D]pyrimidine scaffold in materials science (Hussain et al., 2020).

Mechanism of Action

Target of Action

The primary target of 4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine is the Janus kinase (JAK) family of enzymes . These enzymes play a crucial role in the JAK-signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division, death, and tumor formation processes .

Mode of Action

This compound inhibits the activity of one or more of the JAK family of enzymes . This interference disrupts the JAK-STAT signaling pathway, which involves a chemical signal transfer from the outside into the cell nucleus, resulting in the activation of genes through a transcription process .

Biochemical Pathways

The disruption of the JAK-STAT signaling pathway by this compound can lead to a variety of diseases affecting the immune system . This compound’s action on this pathway can have downstream effects on cell division, death, and tumor formation processes .

Pharmacokinetics

It’s worth noting that the compound’s reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and suzuki coupling reactions, may influence its pharmacokinetic properties .

Result of Action

The molecular and cellular effects of this compound’s action include the up-regulation of P53, BAX, DR4, and DR5, and the down-regulation of Bcl2, Il-8, and CDK4 in treated cells . Additionally, this compound has been found to increase the activity of Caspase 8 and BAX, while decreasing the activity of Bcl2 . It can also cause cell cycle arrest at the G1/S phase and induce the apoptotic death of cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it exhibits stability under normal temperature and humidity conditions, but may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Safety and Hazards

4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine is classified as Acute toxicity - Category 4, Oral Skin irritation, Category 2 . It is harmful if swallowed and causes skin irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Given its wide use in the synthesis of pharmaceutical intermediates and its role as a biochemical reagent, 4,6-Dichloro-7H-pyrrolo[2,3-D]pyrimidine is likely to continue to be a subject of research and development . Its use in the synthesis of JAK inhibitors suggests potential applications in the treatment of diseases affecting the immune system .

properties

IUPAC Name

4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-1-3-5(8)9-2-10-6(3)11-4/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTRULURZFVPIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=C1C(=NC=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60560175
Record name 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

97337-32-1
Record name 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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